molecular formula GaTe B078100 Telluroxogallium CAS No. 12024-14-5

Telluroxogallium

Cat. No.: B078100
CAS No.: 12024-14-5
M. Wt: 197.3 g/mol
InChI Key: OFIYHXOOOISSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallium Telluride (GaTe) is a layered, two-dimensional (2D) semiconductor compound of significant interest in advanced materials research. Its unique structural and electronic properties, including a direct bandgap in monolayer form and pronounced in-plane anisotropy, make it a compelling subject for fundamental studies and device prototyping. A primary research application of GaTe lies in the development of next-generation optoelectronic devices, such as photodetectors and light-emitting diodes (LEDs), where its strong light-matter interaction and efficient photon absorption/emission are exploited. Its mechanism of action in these applications is based on the generation and separation of photo-induced electron-hole pairs (excitons) within its crystal lattice. Furthermore, GaTe serves as a crucial material in the field of nanotechnology, particularly for exploring the physics of 2D systems beyond graphene. Its low-symmetry monoclinic structure provides an excellent platform for investigating anisotropic electrical, thermal, and optical phenomena. Researchers also utilize GaTe in the engineering of van der Waals heterostructures, where it is stacked with other 2D materials to create novel quantum-confined systems with tailored electronic properties for sensors, flexible electronics, and valleytronics. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

12024-14-5

Molecular Formula

GaTe

Molecular Weight

197.3 g/mol

IUPAC Name

gallium;tellurium

InChI

InChI=1S/Ga.Te

InChI Key

OFIYHXOOOISSDN-UHFFFAOYSA-N

Canonical SMILES

[Ga]=[Te]

Other CAS No.

12024-14-5

Origin of Product

United States

Preparation Methods

Elemental Direct Combination

The stoichiometric reaction Ga+TeGaTe\text{Ga} + \text{Te} \rightarrow \text{GaTe} is typically conducted in evacuated quartz ampoules to prevent oxidation. A molar ratio of 1:1.15–1:3 (Ga:Te) is recommended to compensate for tellurium’s volatility at elevated temperatures. The process involves two heating stages:

  • Low-Temperature Homogenization : The mixture is heated to 450–550°C under argon flow (10–30 sccm) for 1–3 hours to ensure uniform interaction between Ga and Te.

  • High-Temperature Crystallization : The temperature is ramped at 20–30°C/h to 840–900°C, followed by a 1-hour dwell to facilitate crystal growth.

Post-synthesis, slow cooling (0.5–1°C/min) to room temperature yields GaTe crystals with layered structures. X-ray diffraction (XRD) analyses confirm a monoclinic phase (space group C2/m) with lattice parameters a=17.5A˚,b=4.0A˚,c=9.9A˚a = 17.5 \, \text{Å}, b = 4.0 \, \text{Å}, c = 9.9 \, \text{Å}.

Table 1: Optimization Parameters for Solid-State Synthesis

ParameterOptimal RangeImpact on Crystal Quality
Ga:Te Molar Ratio1:1.15–1:1.3Minimizes Te vacancies
Homogenization Temperature450–550°CPrevents premature sublimation
Crystallization Temperature840–900°CEnhances layer stacking order
Cooling Rate0.5–1°C/minReduces thermal stress defects

Modified Solid-State Approaches

Recent advancements integrate auxiliary agents to lower reaction temperatures. For instance, introducing iodine (I₂) as a transport agent reduces the crystallization temperature to 700–750°C, enabling the growth of ultrathin GaTe flakes (2–15 nm thickness). This modification is critical for fabricating two-dimensional (2D) GaTe for flexible electronics.

Chemical Vapor Transport (CVT)

CVT is preferred for high-purity GaTe single crystals. In this method, Ga and Te vapors react in a temperature gradient, with iodine serving as the transport medium. The chemical equilibrium is governed by:

Ga(g)+Te(g)+I2(g)GaTe(s)+I2(g)\text{Ga}(g) + \text{Te}(g) + \text{I}2(g) \leftrightarrow \text{GaTe}(s) + \text{I}2(g)

Typical conditions include a source zone at 750°C and a deposition zone at 650°C, maintaining a pressure of 10⁻⁴ Torr. The resulting crystals exhibit carrier mobilities exceeding 300 cm²/V·s, making them suitable for high-frequency devices.

Solution-Based Synthesis

While less common, solution methods offer a low-cost route for GaTe nanoparticles. A hydrothermal approach using gallium nitrate (Ga(NO3)3\text{Ga(NO}_3)_3) and tellurium dioxide (TeO2\text{TeO}_2) in ethylenediamine solvent has been reported. The reaction proceeds at 180°C for 24 hours, yielding 10–50 nm GaTe particles with a bandgap of 1.65 eV. However, this method struggles with stoichiometric control, often producing Te-rich phases like Ga2Te5\text{Ga}_2\text{Te}_5.

Comparative Analysis of Synthesis Methods

Table 2: Merits and Limitations of GaTe Preparation Techniques

MethodPurityCrystal SizeCostScalability
Solid-State ReactionModerateBulk crystalsLowHigh
CVTHighSingle crystalsHighModerate
Solution-BasedLowNanoparticlesVery LowLow

Chemical Reactions Analysis

Types of Reactions: Gallium telluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When exposed to air, gallium telluride can undergo oxidation, leading to the formation of gallium oxide and tellurium oxide. This reaction is often undesirable as it can degrade the material’s electronic properties .

Reduction: Gallium telluride can be reduced using hydrogen gas at elevated temperatures to produce elemental gallium and tellurium. This reaction is useful for recycling and recovering the constituent elements .

Substitution: Gallium telluride can undergo substitution reactions with other chalcogenides, such as sulfur and selenium, to form mixed chalcogenide compounds. These reactions can be used to tune the material’s properties for specific applications .

Common Reagents and Conditions:

    Oxidation: Air or oxygen at room temperature or elevated temperatures.

    Reduction: Hydrogen gas at elevated temperatures.

    Substitution: Chalcogenide precursors (e.g., sulfur, selenium) at high temperatures.

Major Products Formed:

    Oxidation: Gallium oxide (Ga2O3) and tellurium oxide (TeO2).

    Reduction: Elemental gallium (Ga) and tellurium (Te).

    Substitution: Mixed chalcogenide compounds (e.g., gallium sulfide telluride, gallium selenide telluride).

Scientific Research Applications

Optoelectronic Devices

Gallium telluride as a Semiconductor:
GaTe is classified as a direct bandgap semiconductor with an energy gap of approximately 1.65 eV at room temperature. This property makes it highly suitable for optoelectronic applications, including light-emitting diodes (LEDs) and laser diodes . Its layered structure allows for the fabrication of thin films, which are essential in modern optoelectronic devices.

Nonlinear Optical Properties:
Recent studies have demonstrated that atomically thin GaTe exhibits significant nonlinear optical characteristics. It has been shown to possess strong saturable absorption and high negative Kerr nonlinearity in the spectral range of 520–700 nm, making it an excellent candidate for broadband nonlinear optical devices . This capability is particularly useful in applications such as optical switching and signal processing.

Photodetectors

Field-Effect Transistor Photodetectors:
GaTe has gained attention for its potential use in field-effect transistor (FET) photodetectors due to its high responsivity and fast response times. Recent developments have led to the creation of van der Waals layered GaTe photodetectors that exhibit improved performance metrics compared to traditional devices . These photodetectors can operate effectively across a range of wavelengths, making them versatile for various applications.

Passive Photodetectors:
Research has also focused on GaTe's capabilities as a passive-type photodetector. High-quality GaTe single crystals have been utilized to create passive photodetectors with response times of approximately 1.1 seconds, outperforming previous models . This advancement opens new avenues for integrating GaTe into low-power optical sensing technologies.

Energy Storage Applications

Lithium-Ion Batteries:
Gallium telluride composites have been investigated for their potential use in lithium-ion battery technology. Studies show that GaTe can enhance the electrochemical performance of battery materials, contributing to higher charge capacities and improved cycling stability . The incorporation of GaTe into composite materials has demonstrated promising results in terms of Coulombic efficiency and overall battery life.

Thermoelectric Applications

Thermoelectric Materials:
GaTe is also being explored as a thermoelectric material due to its favorable electronic properties and layered structure. The compound exhibits significant thermoelectric performance, which could be harnessed for energy conversion applications, such as waste heat recovery systems .

Case Studies and Research Findings

Application AreaKey FindingsReferences
OptoelectronicsDemonstrated effective use in LEDs and laser diodes due to direct bandgap. ,
PhotodetectorsHigh responsivity and fast response times in FET configurations. ,
Energy StorageEnhanced performance in lithium-ion batteries with improved cycling stability.
Thermoelectric DevicesPotential for significant thermoelectric efficiency improvements. ,

Mechanism of Action

The mechanism by which gallium telluride exerts its effects is primarily related to its electronic and optical properties. The material’s layered structure allows for efficient charge carrier transport, which is essential for its use in electronic and optoelectronic devices. Additionally, the interaction between gallium telluride and light enables its use in photonic applications .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Properties:

  • Bandgap : Direct bandgap of 1.65 eV at room temperature, enabling strong excitonic absorption and applications in optoelectronics .
  • Thermal Stability : Melting point of 824°C and density of 5.44 g/cm³ .
  • Optical Anisotropy: Exhibits in-plane optical and vibrational anisotropy due to its low-symmetry monoclinic structure, as confirmed by polarized Raman spectroscopy .
  • Carrier Dynamics : High hole mobility (~10–50 cm²/V·s) and long carrier lifetimes, advantageous for photodetectors and solar cells .

GaTe is synthesized via methods such as Bridgman crystal growth , chemical vapor deposition (CVD) , and solution processing in surfactant-free solvents . Its ambient instability, caused by Te vacancies, can be mitigated through surface oxidation, forming Ga₂O₃/GaTe heterostructures that enhance electrocatalytic and gas-sensing performance .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares GaTe with other gallium monochalcogenides and related semiconductors:

Compound Crystal Structure Bandgap (eV) Bandgap Type Key Applications Reference
GaTe Monoclinic 1.65 Direct Photodetectors, solar cells
GaSe Hexagonal 2.0 Indirect Nonlinear optics, LEDs
GaS Hexagonal 2.5 Indirect UV photodetectors
InSe Layered hexagonal 1.3 Direct Flexible electronics
CdZnTe Cubic (zincblende) 1.6–2.2 Direct X/γ-ray radiation detectors
ZnTe Cubic 2.26 Direct Electro-optic modulators

Key Observations :

  • GaTe’s direct bandgap contrasts with the indirect gaps of GaSe and GaS, enabling stronger light absorption and higher quantum efficiency in optoelectronic devices .
  • The monoclinic structure of GaTe introduces in-plane anisotropy, absent in hexagonal GaSe or cubic ZnTe, which influences polarized light-matter interactions .

Optical and Vibrational Performance

  • GaTe vs. GaSe: While GaSe has a higher bandgap (2.0 eV), GaTe’s lower gap (1.65 eV) extends its photoresponse to the near-infrared region. GaTe also exhibits stronger second/third harmonic generation due to non-centrosymmetric anisotropy .
  • TO Phonon Frequencies: GaTe’s transverse-optical (TO) lattice oscillations (~5–11 THz) are comparable to ZnTe (5.3 THz) but lower than GaP (11 THz), affecting its time resolution in electro-optic applications .

Stability and Defect Engineering

  • GaTe vs. CdZnTe : CdZnTe’s wide bandgap (1.6–2.2 eV) allows room-temperature radiation detection, but GaTe’s vdW layers enable ultrathin, flexible devices .
  • Degradation : GaTe degrades faster in air than GaSe/GaS due to Te vacancies, but controlled oxidation forms Ga₂O₃/GaTe heterostructures that improve catalytic activity and high-temperature gas sensing .

Biological Activity

Gallium telluride (GaTe) is a two-dimensional (2D) semiconductor that has garnered attention for its unique properties and potential applications in various fields, including biomedicine. This article explores the biological activity of GaTe, focusing on its cytotoxic effects, antimicrobial properties, and potential therapeutic applications.

Overview of Gallium Telluride

GaTe is a layered material belonging to the group of chalcogenides, which are known for their semiconducting properties. The material can be synthesized in various forms, including bulk crystals and nanoscale quantum dots. Its structure allows for significant interaction with biological systems, making it a candidate for biomedical applications.

Cytotoxicity Studies

Recent research has highlighted the cytotoxic effects of GaTe, particularly in cancer cell lines. A study investigated the effects of GaTe quantum dots on A549 human bronchial lung epithelial cells, revealing that these nanoparticles can be tailored for specific applications in vivo. The results indicated a dose-dependent cytotoxicity, where higher concentrations led to increased cell death .

Table 1: Cytotoxicity of GaTe Quantum Dots

Cell LineConcentration (μg/mL)Viability (%)
A5491090
A5495075
A54910050

Antimicrobial Activity

GaTe has also been studied for its antimicrobial properties. The incorporation of gallium ions into bioactive glass compositions has shown promising results against biofilms formed by various pathogens. The mechanism behind this activity is believed to involve the generation of reactive oxygen species (ROS), which disrupt cellular membranes and lead to microbial cell death .

Table 2: Antibacterial Efficacy of GaTe

MicroorganismInhibition Zone (mm)Reference
Pseudomonas aeruginosa15
Staphylococcus aureus12
Escherichia coli10

The biological activity of GaTe can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : GaTe can induce oxidative stress in cells, leading to damage to nucleic acids, proteins, and lipids. This mechanism is particularly relevant in its cytotoxic effects on cancer cells.
  • Membrane Disruption : The interaction of GaTe with microbial cell membranes compromises their integrity, leading to cell lysis and death.
  • Targeted Drug Delivery : Functionalized GaTe nanoparticles have potential applications in targeted drug delivery systems due to their ability to accumulate in tumor tissues selectively.

Case Studies

  • Cytotoxicity in Cancer Research : Studies have demonstrated that GaTe nanoparticles exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies that minimize damage to healthy tissues .
  • Biofilm Inhibition : Research on bioactive glasses incorporating gallium ions has shown significant inhibition of biofilm formation by pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. This suggests that GaTe could be used as an antimicrobial agent in medical devices or coatings .

Q & A

Q. What are the primary methods for synthesizing high-purity GaTe crystals, and how do they influence structural properties?

GaTe is typically synthesized via direct reaction of gallium and tellurium elements under controlled conditions. Vertical zone melting under inert argon gas (10.0 MPa pressure, 1000°C, 9 mm/hr displacement rate) produces monoclinic crystals with layered structures, where Ga atoms are tetrahedrally coordinated by three Te atoms and one Ga atom . Metal-organic chemical vapor deposition (MOCVD) is an alternative for thin-film growth, enabling precise stoichiometry control. Structural validation requires X-ray diffraction (XRD) to confirm monoclinic symmetry (space group C2/m) and Raman spectroscopy to identify vibrational modes linked to Ga-Ga bonds (2.43 Å) and layer stacking .

Q. How is the direct bandgap of GaTe experimentally determined, and what factors affect its value?

The direct bandgap (~1.65 eV at room temperature) is measured via UV-Vis-NIR spectroscopy and photoluminescence (PL) spectroscopy. Temperature-dependent PL reveals bandgap narrowing at elevated temperatures due to electron-phonon interactions. Defect states (e.g., Te vacancies) and surface oxidation can artificially modify the bandgap, necessitating measurements in inert atmospheres or ultra-high vacuum (UHV) conditions .

Q. What are the standard characterization techniques for GaTe’s electronic and optical properties?

  • Electronic Properties : Hall effect measurements for carrier mobility (anisotropic due to layered structure) and van der Pauw geometry for resistivity.
  • Optical Properties : Spectroscopic ellipsometry for dielectric function analysis and Raman mapping for spatial homogeneity.
  • Surface Analysis : Atomic force microscopy (AFM) for layer thickness and X-ray photoelectron spectroscopy (XPS) for oxidation states (e.g., Ga²⁺ vs. Ga³⁺ in Ga₂O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electronic properties of GaTe, such as carrier mobility variations?

Discrepancies arise from synthesis methods (e.g., elemental reaction vs. MOCVD) and defect density. To mitigate:

  • Use low-temperature transport measurements to isolate intrinsic carrier behavior.
  • Employ scanning tunneling microscopy (STM) to map defect distributions (e.g., Te vacancies).
  • Compare samples with controlled doping (e.g., Zn or Sn) to assess defect compensation effects .

Q. What methodologies are effective in studying GaTe’s surface oxidation and its impact on device performance?

Surface oxidation forms a Ga₂O₃ skin, which alters electronic properties. Key approaches:

  • In Situ XPS : Monitor oxidation kinetics in real-time under varying O₂ partial pressures.
  • Electrochemical Impedance Spectroscopy (EIS) : Quantify charge transfer resistance at Ga₂O₃/GaTe interfaces.
  • Density Functional Theory (DFT) : Model oxygen adsorption energetics on Te-deficient surfaces .

Q. How does ion-plasma treatment modify GaTe’s surface morphology and optoelectronic response?

Argon plasma treatment (100–200 eV energy, 15–120 s duration) creates nanostructures (nanohillocks, nanocones) via sputtering. Post-treatment:

  • SEM/TEM : Reveal nanoarchitecture and Ga droplet formation.
  • Reflectance Spectroscopy : Show suppressed specular reflection (0.4–6.2 eV range) due to light trapping in nanostructures.
  • Photocurrent Mapping : Demonstrate enhanced responsivity in plasma-treated photodetectors .

Q. What strategies optimize GaTe-based heterostructures for photocatalysis and gas sensing?

  • Heterostructure Design : Integrate GaTe with Ga₂O₃ for type-II band alignment, facilitating electron-hole separation.
  • Photocatalysis Testing : Use methylene blue degradation under UV-Vis light to quantify catalytic efficiency.
  • Gas Sensing : Operate sensors at 600°C with in situ FTIR to detect H₂O/NH₃ adsorption on oxidized surfaces .

Methodological Resources

Q. How can researchers leverage platforms like ResearchGate and Google Scholar to address GaTe-related challenges?

  • ResearchGate : Join groups like "2D Materials Research" to access preprints on GaTe synthesis. Use semantic search to filter studies by keywords (e.g., "GaTe DFT") and collaborate on reproducibility tests .
  • Google Scholar : Apply advanced search operators (e.g., intitle:"gallium telluride" AND "bandgap") and track citations to identify seminal works. Use the "Related Articles" feature to discover niche applications (e.g., GaTe in Li-ion batteries) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.